Benzyl 2,2,2-trifluoroethyl sulfide
Overview
Description
Benzyl 2,2,2-trifluoroethyl sulfide: is an organic compound that contains sulfur and fluorine atoms. It is known for its unique chemical properties, which make it a valuable building block in organic synthesis. The compound has the molecular formula C9H9F3S and a molecular weight of 206.23 g/mol . It is often used in the synthesis of other complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,2,2-trifluoroethyl sulfide can be synthesized through several methods. One common route involves the reaction of benzyl mercaptan with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base such as sodium hydroxide in N,N-dimethylformamide . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2,2-trifluoroethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used as bases in substitution reactions.
Major Products Formed:
- Various substituted benzyl derivatives from substitution reactions.
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemistry: Benzyl 2,2,2-trifluoroethyl sulfide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants .
Mechanism of Action
The mechanism by which benzyl 2,2,2-trifluoroethyl sulfide exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the sulfur atom. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
- Benzyl methyl sulfide
- Benzyl ethyl sulfide
- Benzyl propyl sulfide
Comparison: Benzyl 2,2,2-trifluoroethyl sulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,2,2-trifluoroethylsulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBYNCJCIYCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372245 | |
Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77745-03-0 | |
Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.